REACTION_CXSMILES
|
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[Br:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([NH:20][NH2:21])[C:15]=1[I:22].C(#N)C.O.C(O)(C(F)(F)F)=O>C1COCC1>[Br:13][C:14]1[CH:19]=[CH:18][N:17]2[C:5](=[O:11])[NH:21][N:20]=[C:16]2[C:15]=1[I:22] |f:2.3.4|
|
Name
|
|
Quantity
|
91.7 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
32.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=NC=C1)NN)I
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
acetonitrile water TFA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N.O.C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for an additional 2 h at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WAIT
|
Details
|
completed in 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in ice bath
|
Type
|
CUSTOM
|
Details
|
quenched by careful addition of H2O (800 mL)
|
Type
|
CUSTOM
|
Details
|
A large amount of solid was precipitated
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
WASH
|
Details
|
successively washed with H2O (2×100 mL) and Et2O (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
Newly formed solid was then filtered
|
Type
|
WASH
|
Details
|
This 2nd crop was also washed with H2O and Et2O
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=2N(C=C1)C(NN2)=O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 100 mmol | |
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |